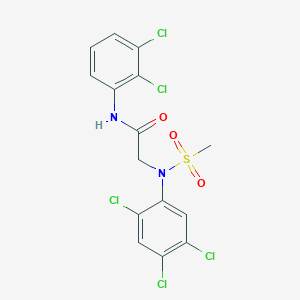![molecular formula C17H18N2O5S2 B5108246 2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5108246.png)
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]-1,3-thiazolidine, commonly known as MNTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNTS is a thiazolidine derivative that possesses a sulfonamide group and a nitro group, which makes it a potent inhibitor of various enzymes and proteins.
Mechanism of Action
MNTS inhibits the activity of enzymes and proteins by binding to their active sites. MNTS forms a covalent bond with the active site residues, which leads to the inhibition of enzyme activity. MNTS also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
MNTS has been found to have various biochemical and physiological effects. MNTS has been found to reduce the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. MNTS has also been found to inhibit the activity of tyrosinase, which leads to a decrease in the production of melanin. MNTS has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Advantages and Limitations for Lab Experiments
MNTS has several advantages for lab experiments. MNTS is a potent inhibitor of various enzymes and proteins, which makes it a valuable tool for studying their function and structure. MNTS is also a potent inhibitor of cancer cell growth, which makes it a potential candidate for cancer therapy. However, MNTS has some limitations for lab experiments. MNTS is a toxic compound, which requires proper handling and disposal. MNTS is also a relatively expensive compound, which limits its availability for lab experiments.
Future Directions
There are several future directions for the research on MNTS. One potential direction is the development of MNTS-based drugs for cancer therapy. Another potential direction is the development of MNTS-based inhibitors for enzymes and proteins involved in various diseases. The use of MNTS as a tool for protein modification and structure determination is also a potential direction for future research. Overall, the potential applications of MNTS in various fields make it a valuable compound for scientific research.
Synthesis Methods
The synthesis of MNTS involves the reaction of 2-methoxybenzaldehyde and 4-methyl-3-nitrobenzenesulfonyl chloride in the presence of sodium methoxide and acetic acid. The reaction yields MNTS as a yellowish solid with a melting point of 160-162°C. The purity of MNTS can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
MNTS has been extensively studied for its potential applications in various fields such as cancer research, enzyme inhibition, and protein modification. MNTS has been found to be a potent inhibitor of various enzymes such as carbonic anhydrase, tyrosinase, and acetylcholinesterase. MNTS has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MNTS has been used as a tool for protein modification by attaching it to proteins and enzymes to study their function and structure.
properties
IUPAC Name |
2-(2-methoxyphenyl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-7-8-13(11-15(12)19(20)21)26(22,23)18-9-10-25-17(18)14-5-3-4-6-16(14)24-2/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKACGWRJTOAVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-chlorophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5108171.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5108179.png)
![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![ethyl 5-{[(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5108200.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-phenyl-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5108221.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)